molecular formula C11H14ClN B14483198 (1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine CAS No. 63791-47-9

(1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine

Cat. No.: B14483198
CAS No.: 63791-47-9
M. Wt: 195.69 g/mol
InChI Key: WHCSZLLWURKCOO-UHFFFAOYSA-N
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Description

(1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine is an organic compound characterized by the presence of a chlorophenyl group attached to a dimethylpropanimine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine typically involves the reaction of 4-chlorobenzaldehyde with N,N-dimethylpropan-1-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones, while reduction may produce chlorophenylamines.

Scientific Research Applications

(1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-Chlorobenzyl)-1-(4-chlorophenyl)methanimine
  • N-(2-chloro-4-{[(1E)-(4-chlorophenyl)methylidene]amino}phenyl)-4-{[(1E)-(4-chlorophenyl)methylidene]amino}benzamide

Uniqueness

(1E)-1-(4-Chlorophenyl)-N,2-dimethylpropan-1-imine is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a dimethylpropanimine moiety

Properties

CAS No.

63791-47-9

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-N,2-dimethylpropan-1-imine

InChI

InChI=1S/C11H14ClN/c1-8(2)11(13-3)9-4-6-10(12)7-5-9/h4-8H,1-3H3

InChI Key

WHCSZLLWURKCOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NC)C1=CC=C(C=C1)Cl

Origin of Product

United States

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